molecular formula C12H8N2O3S B11624820 (3Z)-3-(4-hydroxy-2-oxo-1,3-thiazol-5(2H)-ylidene)-5-methyl-1,3-dihydro-2H-indol-2-one

(3Z)-3-(4-hydroxy-2-oxo-1,3-thiazol-5(2H)-ylidene)-5-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11624820
M. Wt: 260.27 g/mol
InChI Key: QOBRVWXWVACNKD-UHFFFAOYSA-N
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Description

5-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Properties

Molecular Formula

C12H8N2O3S

Molecular Weight

260.27 g/mol

IUPAC Name

4-hydroxy-5-(5-methyl-2-oxoindol-3-yl)-3H-1,3-thiazol-2-one

InChI

InChI=1S/C12H8N2O3S/c1-5-2-3-7-6(4-5)8(10(15)13-7)9-11(16)14-12(17)18-9/h2-4,16H,1H3,(H,14,17)

InChI Key

QOBRVWXWVACNKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=O)S3)O

Origin of Product

United States

Preparation Methods

The synthesis of 5-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 5-methyl-2-oxoindoline-3-carbaldehyde with thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol, at elevated temperatures . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, making it a candidate for drug development.

    Medicine: Its potential antiviral, anticancer, and antimicrobial properties are being explored for therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Compared to other indole derivatives, 5-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique combination of the indole and thiazolidine rings. Similar compounds include:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    5-Fluoroindole derivatives: Known for their antiviral properties.

    Thiazolidinediones: Used in the treatment of diabetes. The uniqueness of 5-[(3Z)-5-METHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE lies in its dual functionality, combining the properties of both indole and thiazolidine derivatives.

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